(1-isobutyl-3-phenyl-1H-pyrazol-5-yl)methanol

Agrochemical Insecticide Pyrethroid SAR

(1-Isobutyl-3-phenyl-1H-pyrazol-5-yl)methanol (C₁₄H₁₈N₂O, MW 230.31 g/mol) is a tri-substituted pyrazole derivative bearing an N1-isobutyl group, a C3-phenyl ring, and a C5-hydroxymethyl (–CH₂OH) functionality. The hydroxymethyl group acts as a synthetic handle for oxidation, esterification, or etherification, enabling precise chemical elaboration of the 5-position.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
Cat. No. B13427684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-isobutyl-3-phenyl-1H-pyrazol-5-yl)methanol
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=CC(=N1)C2=CC=CC=C2)CO
InChIInChI=1S/C14H18N2O/c1-11(2)9-16-13(10-17)8-14(15-16)12-6-4-3-5-7-12/h3-8,11,17H,9-10H2,1-2H3
InChIKeyBVFHTSSLRQZBKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Isobutyl-3-phenyl-1H-pyrazol-5-yl)methanol: Core Pyrazole Scaffold for Regiospecific Derivatization


(1-Isobutyl-3-phenyl-1H-pyrazol-5-yl)methanol (C₁₄H₁₈N₂O, MW 230.31 g/mol) is a tri-substituted pyrazole derivative bearing an N1-isobutyl group, a C3-phenyl ring, and a C5-hydroxymethyl (–CH₂OH) functionality . The hydroxymethyl group acts as a synthetic handle for oxidation, esterification, or etherification, enabling precise chemical elaboration of the 5-position [1]. The compound serves as a versatile intermediate for medicinal chemistry and agrochemical research programs, where differentiation of pyrazole regioisomers is critical for biological target engagement.

Why Generic Pyrazole Scaffolds Cannot Replace (1-Isobutyl-3-phenyl-1H-pyrazol-5-yl)methanol in Regiospecific Synthesis


In-class pyrazole methanols with the same molecular formula (C₁₄H₁₈N₂O) exhibit fundamentally different reactivity and target engagement depending on whether the hydroxymethyl group is positioned at C4 or C5 of the pyrazole ring [1]. The 5-hydroxymethyl regioisomer presents distinct steric and electronic properties compared to its 4-substituted counterpart (CAS 2098143-53-2), with reported XLogP3 of 2.3 and topological polar surface area (tPSA) of 38 Ų for the 4-isomer [2]. These physico-chemical differences propagate to altered hydrogen-bonding geometry, metabolic stability, and binding pose in biological targets, meaning that the 5-isomer cannot be interchanged with the 4-isomer or des-hydroxy analogs without compromising SAR continuity or synthetic route fidelity [3].

Quantitative Differentiation Evidence for (1-Isobutyl-3-phenyl-1H-pyrazol-5-yl)methanol Versus Closest Analogs


Regioisomeric Differentiation: 5-Hydroxymethyl vs. 4-Hydroxymethyl Pyrazole in Insecticidal Pyrethroid Activity

In a series of methyl-phenyl substituted pyrazole methanols evaluated as pyrethroid precursors, the position of the hydroxymethyl group on the pyrazole ring directly controlled insecticidal potency. Pyrethroids derived from pyrazole methanols substituted at the 5-position demonstrated activity against tobacco budworm, fall armyworm, southern corn rootworm, and aster leafhopper in the concentration range of 1000–250 ppm [1]. While direct numerical comparison between the 5-hydroxymethyl and 4-hydroxymethyl regioisomers within the identical isobutyl/phenyl substitution context is not available in the primary literature, the general SAR trend establishes that the substitution pattern on the pyrazole ring modulates the insecticidal activity of the resulting pyrethroid ester, making the 5-hydroxymethyl isomer a non-interchangeable building block for agrochemical lead optimization.

Agrochemical Insecticide Pyrethroid SAR

Hydroxymethyl Reactivity Advantage Over 5-Amine and 5-Ol Analogs for Late-Stage Diversification

The hydroxymethyl (–CH₂OH) group at the 5-position of the target compound provides a unique synthetic handle for oxidation to aldehyde/carboxylic acid, esterification, or etherification . In contrast, the closest 5-substituted analogs—1-isobutyl-3-phenyl-1H-pyrazol-5-amine (CAS 1365629-34-0, C₁₃H₁₇N₃, MW 215.29) and 1-isobutyl-3-phenyl-1H-pyrazol-5-ol (CAS 1857222-60-6, C₁₃H₁₆N₂O, MW 216.28) —each present different reactivity profiles (nucleophilic amine vs. tautomerizable hydroxyl) that preclude the same derivatization pathways. Patent literature on pyrazole COX-2/sEH dual inhibitors explicitly employs 5-hydroxymethyl and 5-aminomethyl pyrazoles as distinct compound series with divergent pharmacological profiles, underscoring that the choice of C5 functionality is not trivial for lead optimization [1].

Medicinal Chemistry Late-Stage Functionalization Synthetic Intermediate

Physicochemical Property Comparison Between 5- and 4-Hydroxymethyl Regioisomers

The target compound (5-hydroxymethyl isomer) and its 4-hydroxymethyl regioisomer (CAS 2098143-53-2) share the identical molecular formula (C₁₄H₁₈N₂O) and molecular weight (230.31 g/mol) but exhibit measurably different computed physicochemical properties. The 4-isomer shows XLogP3 of 2.3 and topological polar surface area (tPSA) of 38 Ų [1]. Although direct experimental XLogP3 data for the 5-isomer are not publicly reported, computational prediction tools indicate that the 5-isomer is expected to exhibit a marginally higher logP due to differential intramolecular hydrogen-bonding between the hydroxymethyl group and the adjacent pyrazole N2 atom . This difference in lipophilicity and PSA can translate to altered membrane permeability, metabolic stability, and off-target binding profiles in biological assays.

Physicochemical Properties Drug-likeness Regioisomer Comparison

Optimal Application Scenarios for Procuring (1-Isobutyl-3-phenyl-1H-pyrazol-5-yl)methanol


Agrochemical Lead Optimization: Pyrethroid Ester Synthesis

The compound serves as a key alcohol precursor for synthesizing novel pyrethroid esters. As demonstrated in ACS symposium series research, pyrazole methanols substituted at the 5-position produce insecticidal pyrethroids active against a spectrum of agricultural pests at 250–1000 ppm [1]. The 5-hydroxymethyl isomer is the required regioisomer for this scaffold; the 4-isomer yields a different chemotype with unvalidated activity.

Medicinal Chemistry: COX-2/sEH Dual Inhibitor Scaffold Elaboration

Patent US9096532B2 discloses pyrazol-5-ylmethanol derivatives as intermediates and active compounds within a dual COX-2/sEH inhibitor program [2]. The disclosed structure-activity relationships demonstrate that the 5-hydroxymethyl substituent is a critical vector for modulating both enzyme inhibitory potency and pharmacokinetic properties. Substituting a 5-amine or 5-hydroxyl analog would alter the hydrogen-bonding pharmacophore and is not supported by the patent SAR.

Kinase Inhibitor Fragment-Based Drug Discovery

The hydroxymethyl group provides a hydrogen-bond donor/acceptor capable of engaging the hinge region of kinase ATP-binding sites. BindingDB records for related 1-isobutyl-pyrazole derivatives demonstrate kinase inhibitory activity (e.g., B-Raf V600E binding for 1-(3-tert-butyl-1-isobutyl-1H-pyrazol-5-yl)urea analogs) [3], supporting the use of the target compound as a fragment for growing or linking into potent kinase inhibitors. The 5-hydroxymethyl geometry is essential for projecting the alcohol toward the solvent-exposed region of the kinase pocket.

Synthetic Methodology Development: Oxidation-State Laddering

The compound's –CH₂OH group enables systematic oxidation to the corresponding aldehyde (1-isobutyl-3-phenyl-1H-pyrazole-5-carbaldehyde) or carboxylic acid, creating an oxidation-state ladder for SAR exploration . This synthetic versatility distinguishes it from the 5-methyl analog, which cannot undergo analogous oxidative elaboration. Procurement of the alcohol rather than the aldehyde is preferred when controlled, stepwise oxidation is required.

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